molecular formula C19H14N4O2 B3388285 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 869464-83-5

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3388285
M. Wt: 330.3 g/mol
InChI Key: KCTGBSZXRNRGOD-UHFFFAOYSA-N
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Description

The compound “6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyridine ring, and a pyrazolo[3,4-b]pyridine ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-component reactions (MCRs). These reactions are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine ring system is a fused ring system that is present in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the functional groups and the overall structure of the molecule .

Scientific Research Applications

Antibacterial Activity

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have demonstrated significant antibacterial properties. Research by Maqbool et al. (2014) involved synthesizing various derivatives of this compound and evaluating them for antibacterial activities. Some of these compounds were found to be effective antibacterial agents (Maqbool et al., 2014).

Structural and Vibrational Studies

Another study focused on the structural and vibrational spectra of derivatives of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Bahgat et al. (2009) performed theoretical and experimental investigations, revealing insights into the molecular structure and fundamental vibrations of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

Antiviral Activity

Research on the antiviral potential of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has also been conducted. Bernardino et al. (2007) synthesized new derivatives and assessed their inhibitory effects on viruses such as Herpes simplex, Mayaro virus, and Vesicular stomatitis virus. Compounds showed promising antiviral activity without being toxic to Vero cells (Bernardino et al., 2007).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of study. For example, Wang et al. (2017) reported on the X-ray powder diffraction data of arelated compound, which is an important intermediate in the synthesis of the anticoagulant, apixaban. This study contributes to understanding the crystalline structure of such compounds, essential for pharmaceutical applications (Wang et al., 2017).

Novel Compound Synthesis

Efforts in synthesizing novel derivatives of this chemical compound have been explored for various potential applications. Aly et al. (2004) described the synthesis of new pyrazolinone and pyrazole derivatives. Such efforts are crucial in exploring the broad spectrum of activities these compounds might exhibit (Aly, Abdo, & El-Gharably, 2004).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

6-phenyl-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(25)15-10-17(14-4-2-1-3-5-14)22-18-16(15)11-21-23(18)12-13-6-8-20-9-7-13/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTGBSZXRNRGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142728
Record name 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

869464-83-5
Record name 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Citations

For This Compound
5
Citations
J Neres, CA Engelhart, EJ Drake… - Journal of medicinal …, 2013 - ACS Publications
Siderophores are small-molecule iron chelators produced by bacteria and other microorganisms for survival under iron limiting conditions such as found in a mammalian host. …
Number of citations: 39 pubs.acs.org
EJ Drake, BP Duckworth, J Neres, CC Aldrich… - Biochemistry, 2010 - ACS Publications
The human pathogen Acinetobacter baumannii produces a siderophore called acinetobactin that is derived from one molecule each of threonine, histidine, and 2,3-dihydroxybenzoic …
Number of citations: 69 pubs.acs.org
TL Foley, A Simeonov - Expert opinion on drug discovery, 2012 - Taylor & Francis
Introduction: Since the first application of antibiotics to treat bacterial infections, the development and spread of resistance has been a persistent threat. An ever evolving pipeline of next-…
Number of citations: 97 www.tandfonline.com
SKK Law, HS Tan - Microbiological Research, 2022 - Elsevier
Acinetobacter baumannii is a nosocomial pathogen responsible for several serious infections, including pneumonia, sepsis, and meningitis. The propensity of this bacterium to rapidly …
Number of citations: 16 www.sciencedirect.com
DJ Farrugia - 2022 - figshare.mq.edu.au
Acinetobacter baumannii is an opportunistic nosocomial pathogen that is frequently able to resist antimicrobial treatment and persist in the clinical milieu. This organism is also able to …
Number of citations: 2 figshare.mq.edu.au

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